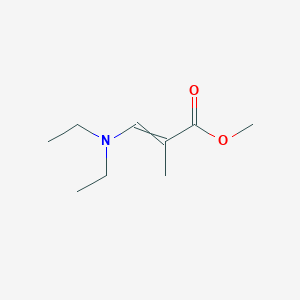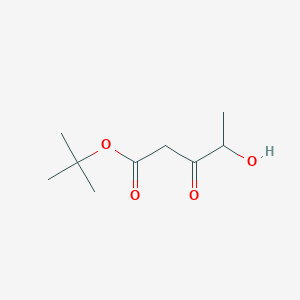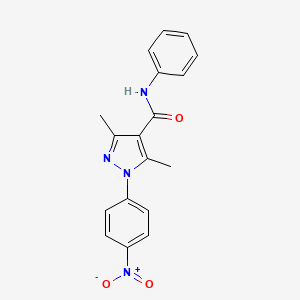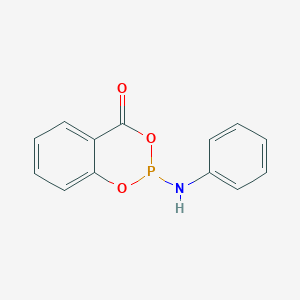
2,2,2-Trichloro-N-(2-cyanopropan-2-yl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trichloro-N-(2-cyanopropan-2-yl)-N-methylacetamide is a synthetic organic compound. Its structure includes a trichloromethyl group, a cyanopropyl group, and a methylacetamide group. This compound may have applications in various fields such as chemistry, biology, and industry, depending on its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-N-(2-cyanopropan-2-yl)-N-methylacetamide typically involves the reaction of trichloroacetyl chloride with N-methyl-2-cyanopropan-2-amine under controlled conditions. The reaction may require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include continuous flow reactors and automated systems to ensure consistent quality and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trichloro-N-(2-cyanopropan-2-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions could lead to the formation of amines or other reduced forms of the compound.
Substitution: The trichloromethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce primary or secondary amines.
Applications De Recherche Scientifique
2,2,2-Trichloro-N-(2-cyanopropan-2-yl)-N-methylacetamide may have several scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties or as a precursor to pharmaceutical compounds.
Industry: Used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action for 2,2,2-Trichloro-N-(2-cyanopropan-2-yl)-N-methylacetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-Trichloro-N-(2-cyanopropan-2-yl)-N-ethylacetamide
- 2,2,2-Trichloro-N-(2-cyanopropan-2-yl)-N-isopropylacetamide
Comparison
Compared to similar compounds, 2,2,2-Trichloro-N-(2-cyanopropan-2-yl)-N-methylacetamide may exhibit unique properties such as different reactivity or biological activity due to the presence of the methyl group. These differences can influence its suitability for specific applications.
Propriétés
Numéro CAS |
61555-53-1 |
|---|---|
Formule moléculaire |
C7H9Cl3N2O |
Poids moléculaire |
243.5 g/mol |
Nom IUPAC |
2,2,2-trichloro-N-(2-cyanopropan-2-yl)-N-methylacetamide |
InChI |
InChI=1S/C7H9Cl3N2O/c1-6(2,4-11)12(3)5(13)7(8,9)10/h1-3H3 |
Clé InChI |
MUMRMGJAIBOWLR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#N)N(C)C(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Hydroxy-2,4,8-trimethyl-5-sulfanylidene-2,4-diazabicyclo[4.2.0]octan-3-one](/img/structure/B14583312.png)
![2-(4-Methylphenyl)-4H-thieno[3,2-c][1]benzopyran-4-one](/img/structure/B14583318.png)



![Diethyl [2-(ethylsulfanyl)prop-1-en-1-yl]phosphonate](/img/structure/B14583347.png)
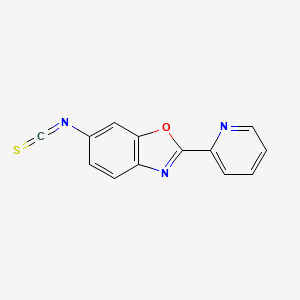
![1-[4-(Diphenylphosphorothioyl)phenyl]piperidine](/img/structure/B14583356.png)
![Thieno[2,3-b]quinoline, 7-chloro-2,3-dihydro-4-methyl-](/img/structure/B14583365.png)
